REACTION_CXSMILES
|
[CH3:1][C:2]1[C:14]([N+:15]([O-])=O)=[C:13]([C:18]([O:20][CH3:21])=[O:19])[C:12]([CH3:22])=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[H][H]>O1CCCC1.[Pd]>[NH2:15][C:14]1[C:2]([CH3:1])=[C:3]([CH:11]=[C:12]([CH3:22])[C:13]=1[C:18]([O:20][CH3:21])=[O:19])[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]
|
Name
|
1-tert-Butyl 4-methyl 2,5-dimethyl-3-nitroterephthalate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC(C)(C)C)C=C(C(=C1[N+](=O)[O-])C(=O)OC)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.59 mmol | |
AMOUNT: MASS | 0.444 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |